(3-Aminopyrazin-2-yl)methanol
Overview
Description
“(3-Aminopyrazin-2-yl)methanol” is a chemical compound with the CAS Number: 32710-13-7. It has a molecular weight of 125.13 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is (3-amino-2-pyrazinyl)methanol . The InChI code is 1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 118-120 .Scientific Research Applications
Solvation Effects and Vibrational Spectra
Research on the solvation effects of aminopyrazine, which is structurally related to (3-Aminopyrazin-2-yl)methanol, shows that it forms specific structures with solvents like methanol. These structures influence the vibrational spectra of the molecule, a key aspect in understanding its chemical behavior (Yamada et al., 2012).
Excited-State Hydrogen Bonds
In another study, the excited-state hydrogen bonds of aminopyrazine in methanol were investigated. This research contributes to the understanding of how hydrogen bonding affects the electronic excited states of molecules like this compound (Chai et al., 2013).
Catalysis in Organic Synthesis
This compound derivatives have been explored for their role as catalysts in organic synthesis. For instance, tris(triazolyl)methanol-Cu(I) structures, which are closely related, have been shown to be highly effective in catalyzing cycloaddition reactions (Ozcubukcu et al., 2009).
Interaction with Cyclodextrins
The interaction of amino acid derivatives with cyclodextrins in methanol has been studied, providing insights into the binding constants and stoichiometry of complexes involving molecules similar to this compound (Mrozek et al., 2002).
Methanol Detoxification
Research on methanol detoxification in Drosophila melanogaster highlights the role of enzymes like cytochrome P450 monooxygenases and catalases. These studies contribute to a broader understanding of how methanol and its derivatives are metabolized in biological systems (Wang et al., 2013).
Tautomeric Equilibrium in Nucleoside Analogues
The tautomeric properties of pyrazinone derivatives, closely related to this compound, have been explored for their potential in forming nonstandard base pairs in nucleic acids. This research has implications for the design of new nucleoside analogues (Voegel et al., 1993).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H312, H315, H318, H332, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s known that the compound can form an activated intermediate that facilitates the formation of the desired amide . This suggests that the compound might interact with its targets through a series of chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to diseases like sleeping sickness and malaria . These compounds can interfere with the life cycle of the causative organisms, thereby inhibiting their growth and proliferation.
Pharmacokinetics
The compound’s molecular weight of 12513 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have shown antitrypanosomal and antiplasmodial activities , suggesting that (3-Aminopyrazin-2-yl)methanol might also have potential therapeutic effects against certain diseases.
Action Environment
For instance, the compound’s storage temperature is recommended to be 4°C , suggesting that temperature might affect its stability.
Properties
IUPAC Name |
(3-aminopyrazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAJZUYMOWGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652851 | |
Record name | (3-Aminopyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-13-7 | |
Record name | (3-Aminopyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopyrazin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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